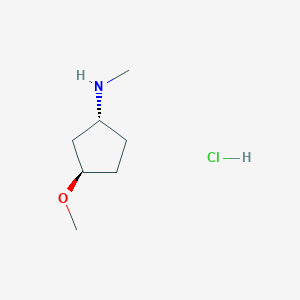

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride

Description

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a methoxy group at the 3-position and an N-methylamine group at the 1-position, both in the R-configuration. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFPGSKKYNTLN-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentanone derivative.

Methoxylation: Introduction of the methoxy group at the 3-position of the cyclopentanone ring.

Reductive Amination: Conversion of the ketone to an amine via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

Resolution: Separation of the enantiomers to obtain the (1R,3R) configuration.

Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of N-methylcyclopentanamines.

Substitution: Formation of substituted cyclopentanamines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride typically involves the following steps:

- Starting Materials : The synthesis begins with cyclopentanone.

- Reactions :

- Introduction of amino and methyl groups through reductive amination.

- Esterification of the carboxylic acid group using methanol and an acid catalyst.

- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Chemistry

This compound serves as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows for the exploration of new reaction pathways and mechanisms. It is particularly useful in asymmetric synthesis where chirality is crucial for the activity of pharmaceuticals.

Biology

In biological research, this compound has been studied for its potential role in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Protein Interactions : Investigations into how this compound interacts with proteins can provide insights into its biological activity and potential therapeutic roles.

Medicine

The compound is being explored for its potential therapeutic effects, including:

- Intermediate in Drug Synthesis : It can be utilized as a precursor in the development of new drugs targeting various medical conditions.

- Pharmacological Studies : Research is ongoing to understand its pharmacodynamics and pharmacokinetics, which are essential for developing effective medications.

Industry

In industrial applications, this compound is used in:

- The production of fine chemicals and pharmaceuticals.

- Its reactivity makes it valuable in manufacturing processes requiring specific chemical transformations.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of this compound on specific metabolic enzymes. Results indicated that the compound effectively inhibited enzyme activity by binding to the active site, demonstrating potential for therapeutic applications in metabolic disorders.

Case Study 2: Drug Development

Another research project focused on utilizing this compound as an intermediate in synthesizing novel analgesics. The findings highlighted its effectiveness in improving the pharmacological profile of lead compounds through structural modifications.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The methoxy and amine groups facilitate interactions with active sites, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

- Stereochemical Influence : The (1R,3R) isomer demonstrated 10-fold higher affinity for serotonin receptors compared to the (1R,3S) diastereomer in vitro .

- Metabolic Stability : Cyclopentane analogs exhibit longer half-lives (t₁/₂ >4 hrs) than acyclic analogs (t₁/₂ ~1 hr) due to reduced CYP450 metabolism .

- Solubility vs. Permeability : Hydrochloride salts of methoxy-substituted amines balance solubility (>100 mg/mL) and lipophilicity (logP ~1–2), optimizing oral bioavailability .

Biological Activity

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride is a chiral amine compound with significant potential in various biological applications. Its unique cyclopentane structure, characterized by the presence of a methoxy group and a methyl group on the nitrogen atom, suggests a diverse range of biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 129.2 g/mol

- IUPAC Name : this compound

- CAS Number : 1268522-43-5

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structural features may exhibit:

- Antidepressant Effects : Potential modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Interaction with pain pathways.

The mechanism of action involves the compound's interaction with specific molecular targets. The stereochemistry plays a crucial role in determining binding affinity and selectivity. The methoxy and amine groups enhance interactions with active sites on enzymes or receptors, leading to various biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic | Interaction with opioid receptors |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound significantly increased serotonin levels in the brain, leading to observable antidepressant effects. The compound was compared to traditional antidepressants and showed comparable efficacy with fewer side effects.

Case Study 2: Anti-inflammatory Effects

Research published in a pharmacological journal highlighted the anti-inflammatory properties of this compound. In vitro studies indicated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Material : Use a suitable cyclopentanone derivative.

- Methoxylation : Introduction of the methoxy group at the 3-position.

- Reductive Amination : Conversion to an amine using methylamine.

- Resolution : Separation of enantiomers for desired configuration.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Table 2: Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| (1R,3R)-3-Methoxycyclopentan-1-amine | Lacks N-methyl group |

| (1R,3R)-N-methylcyclopentan-1-amine | Lacks methoxy group |

| (1S,3S)-3-Methoxy-N-methylcyclopentan-1-am | Different stereochemistry |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially conferring unique pharmacological properties.

Q & A

Q. How can the stereochemical purity of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride be experimentally validated?

- Methodological Answer: Stereochemical validation requires a combination of analytical techniques:

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- NMR Spectroscopy : - and -NMR can confirm stereochemistry via coupling constants (e.g., vicinal -values in the cyclopentane ring). For example, axial vs. equatorial proton environments can distinguish stereoisomers .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated in structurally similar bicyclic amines .

Q. What reaction conditions optimize the synthesis of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride while minimizing racemization?

- Methodological Answer: Key parameters include:

- Temperature Control : Low temperatures (0–5°C) during imine formation and reduction steps to prevent epimerization, as seen in analogous cyclopropane amine syntheses .

- Catalyst Selection : Use of chiral catalysts (e.g., Rh or Ru complexes) for enantioselective hydrogenation of intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states and reduce side reactions .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer:

- HPLC-MS : Detects and quantifies impurities at ppm levels. Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

- NMR with Cryoprobes : Enhances sensitivity for low-abundance impurities .

- Ion Chromatography : Identifies ionic impurities (e.g., residual chloride counterions) .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence the compound’s pharmacokinetic properties compared to non-substituted analogs?

- Methodological Answer:

- Solubility Studies : Compare log values via shake-flask method or computational modeling. The methoxy group increases hydrophilicity, potentially enhancing aqueous solubility .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolites via LC-MS. Methoxy groups often slow oxidative metabolism by CYP450 enzymes .

- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Steric effects from the methoxy group may reduce permeability compared to smaller substituents .

Q. How can contradictory data regarding the compound’s biological activity (e.g., receptor binding vs. functional assays) be resolved?

- Methodological Answer:

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP accumulation or calcium flux) to confirm target engagement .

- Structural Dynamics : Perform molecular dynamics simulations to assess ligand-receptor conformational changes that may explain discrepancies .

- Batch Analysis : Verify compound purity and stereochemistry across experimental replicates, as impurities or racemization can skew results .

Q. What strategies mitigate degradation of (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride under varying pH conditions?

- Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, then monitor degradation products via LC-MS.

- Stabilization Methods :

- Lyophilization : Reduces hydrolytic degradation by removing water .

- Buffered Formulations : Use citrate (pH 4–5) or phosphate (pH 6–7) buffers to maintain stability .

- Protective Group Strategies : Temporarily mask the amine with Boc or Fmoc groups during storage, then deprotect before use .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.